molecular formula C9H9N3O7 B167897 N-(2,4-Dinitrophenyl)-L-serine CAS No. 1655-64-7

N-(2,4-Dinitrophenyl)-L-serine

Cat. No. B167897
CAS RN: 1655-64-7
M. Wt: 271.18 g/mol
InChI Key: SBQZBOCQYMVLTC-ZETCQYMHSA-N
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Description

N-(2,4-Dinitrophenyl)-L-serine (DNPS) is an organic compound that has been used in scientific research for many years. DNPS is a derivative of L-serine, an amino acid that is found naturally in the body. DNPS has a variety of applications in laboratory experiments, including synthesis, cell culture, and biochemical studies. It is also used in the synthesis of other compounds, such as peptides, proteins, and enzymes. DNPS has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis of Schiff Bases

  • Application Summary: Schiff bases of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
  • Methods of Application: The compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies . Density functional theory was performed to predict structural geometries of compounds .
  • Results: The energies of HOMO and LUMO were found for different compounds. These results revealed the possibility of intramolecular charge transfer during excitation of the molecules .

2. Nanoemulsions for Antimicrobial and Anti-biofilm Applications

  • Application Summary: Nanoemulsions are used as novel antimicrobials and anti-biofilm agents owing to their unique physicochemical properties, improved stability and enhanced biocompatibility .
  • Methods of Application: Nanoemulsions are engineered and designed to improve the targeted and localized delivery of drug moieties or bioactive compounds in the physiological conditions with prolonged therapeutic efficacy without any adverse effect and related toxicity .
  • Results: The antimicrobial nanoemulsions have exhibited widespread application in the pharmaceutical and food processing industries and agricultural sectors .

3. Computational and Theoretical Chemistry

  • Application Summary: The study involves the computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides .
  • Methods of Application: The compounds were analyzed via 1H-NMR and 13C-NMR spectroscopy, as well as density functional considerations through B3LYP functional correlation with 6-311+G (d) and 6-31G (d) basis set .
  • Results: Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B with binding energies of −11.8 kJ/mol and −10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .

4. Synthesis of Novel Schiff Bases

  • Application Summary: Novel Schiff bases of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized .
  • Methods of Application: The compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies . Density functional theory was performed to predict structural geometries of compounds .
  • Results: The energies of HOMO and LUMO were found for different compounds. These results revealed the possibility of intramolecular charge transfer during excitation of the molecules .

5. Anti-Cancer Potential

  • Application Summary: Molecular docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B and P53 protein .
  • Methods of Application: The study involved computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides . The structures were optimized using B3LYP/6-311G+ (2d,p) basis sets .
  • Results: Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides (6d) and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol and − 10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .

6. Energetic Materials

  • Application Summary: Theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials .
  • Methods of Application: The study involved computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides . The structures were optimized using B3LYP/6-311G+ (2d,p) basis sets .
  • Results: The observed LUMO/HOMO energies and charge transfer within the molecule were revealed. Additionally, the dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated through density functional theory studies .

properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQZBOCQYMVLTC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909555
Record name N-(2,4-Dinitrophenyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-L-serine

CAS RN

1655-64-7, 10547-30-5
Record name N-(2,4-Dinitrophenyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-DINITROPHENYL)-L-SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXZ72QE93V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
U Zehavi, N Sharon - Journal of Biological Chemistry, 1973 - Elsevier
N-Acetylbacillosamine, the 4-acetamido-2-amino-2,4,6-trideoxy-hexose isolated from a polysaccharide of Bacillus licheniformis (Sharon, N., and Jeanloz, RW (1960) J. Biol. Chem. 235, …
Number of citations: 54 www.sciencedirect.com
JR Vercellotti, AE Luetzow - The Journal of Organic Chemistry, 1966 - ACS Publications
The ß elimination of glycoside carbohydrate from/3-hydroxy amino acids during glycoprotein hydrolysis in basic media to produce,/3-unsaturated amino acid derivatives as reactive …
Number of citations: 29 pubs.acs.org
JR Vercellotti, N Nienaber, CC Jen - Carbohydrate Research, 1970 - Elsevier
The synthesis and characterization of 3-O-(2,3,4,6-tetra-O-benzyl-α-d-glucopyranosyl)-N)-(2,4-dinitrophenyl)-l-serine and -threonine methyl esters are described. The kinetics of base-…
Number of citations: 20 www.sciencedirect.com
K Kum, S Roseman - Biochemistry, 1966 - ACS Publications
The synthesis involved Koenigs-Knorr condensation of the bromo sugar with the serine derivative, p lycoproteins contain carbohydrate side chains linked to the polypeptide by …
Number of citations: 31 pubs.acs.org
N Sharon - Glycobiology, 2007 - academic.oup.com
Bacillosamine (2,4-diamino-2,4,6-trideoxy-d-glucose, Bac), a rare amino sugar, was discovered 50 years ago as a result of the follow-up of a chance observation made during studies of …
Number of citations: 33 academic.oup.com
N Sharon - Glycobiology, 2007 - Citeseer
Bacillosamine (2, 4-diamino-2, 4, 6-trideoxy-D-glucose, Bac), a rare amino sugar, was discovered 50 years ago as a result of the follow-up of a chance observation made during studies …
Number of citations: 3 citeseerx.ist.psu.edu
A Giner-Sorolla, S O'bryant, JH Burchenal… - Biochemistry, 1966 - ACS Publications
Results Although the free hydroxylaminopurines showed a growth inhibition of several types of mouse leukemias, the compounds were quite toxic. On the other hand, the ribosyl …
Number of citations: 21 pubs.acs.org
Y Yang, HA Aisa, Y Ito - Journal of Chromatography A, 2009 - Elsevier
Dual high-speed countercurrent chromatography (dual CCC) literally permits countercurrent flow of two immiscible solvent phases continuously through the coiled column for separation …
Number of citations: 58 www.sciencedirect.com
LP Egan - 1970 - search.proquest.com
ABSTRACT Knowledge of the protein-carbohydrate combination in plant materials and cereals is needed to understand their metabolic control mechanisms and to improve the …
Number of citations: 0 search.proquest.com

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